N-(2,4-dichlorobenzyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide N-(2,4-dichlorobenzyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14773832
InChI: InChI=1S/C19H17Cl2N3O4/c1-27-16-6-13-15(7-17(16)28-2)23-10-24(19(13)26)9-18(25)22-8-11-3-4-12(20)5-14(11)21/h3-7,10H,8-9H2,1-2H3,(H,22,25)
SMILES:
Molecular Formula: C19H17Cl2N3O4
Molecular Weight: 422.3 g/mol

N-(2,4-dichlorobenzyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC14773832

Molecular Formula: C19H17Cl2N3O4

Molecular Weight: 422.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorobenzyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide -

Specification

Molecular Formula C19H17Cl2N3O4
Molecular Weight 422.3 g/mol
IUPAC Name N-[(2,4-dichlorophenyl)methyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C19H17Cl2N3O4/c1-27-16-6-13-15(7-17(16)28-2)23-10-24(19(13)26)9-18(25)22-8-11-3-4-12(20)5-14(11)21/h3-7,10H,8-9H2,1-2H3,(H,22,25)
Standard InChI Key XHHIPVPGSAASFL-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=C(C=C(C=C3)Cl)Cl)OC

Introduction

Potential Applications

Quinazoline derivatives have been widely studied for their pharmacological properties. Based on structural analogs:

  • Anticancer Activity: Quinazoline-based compounds are known inhibitors of tyrosine kinases such as EGFR (epidermal growth factor receptor), which is implicated in cancer proliferation.

  • Antimicrobial Effects: The dichlorobenzyl group may contribute to activity against bacterial or fungal pathogens.

  • Anti-inflammatory Properties: Similar compounds have shown potential as inhibitors of enzymes like COX or LOX.

Synthesis

While specific synthesis protocols for this compound are unavailable in the search results, quinazoline derivatives are typically synthesized via:

  • Formation of the quinazoline core through cyclization reactions involving anthranilic acid derivatives.

  • Functionalization at specific positions using reagents such as benzyl halides or acyl chlorides.

  • Final coupling with amide groups to enhance biological activity.

Hypothetical Data Table for Biological Activities

The following table outlines typical data points that could be associated with a compound like this:

ActivityTarget Enzyme/PathwayIC₅₀ (µM)Mechanism of Action
Anticancer (EGFR Inhibitor)EGFR Tyrosine Kinase~0.5–10Competitive inhibition at ATP-binding site
AntibacterialGram-positive bacteria~5–50Disruption of cell wall synthesis
Anti-inflammatoryCOX-2/LOX~1–20Inhibition of prostaglandin synthesis

Research Implications

  • Drug Development: The structural features suggest potential as a lead compound for anticancer or anti-inflammatory drugs.

  • Molecular Docking Studies: Computational studies could predict binding affinity to specific protein targets like kinases or enzymes.

  • Toxicity and ADME Profiles: Further studies would be required to evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity.

If you require more detailed information or specific experimental data about this compound, additional targeted research or synthesis studies would be necessary. Let me know if you'd like guidance on related topics!

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